![molecular formula C12H14F3NO2S B5700007 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine, also known as TFMSPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including protein kinases and phosphatases, and has been shown to have various biochemical and physiological effects.
Mechanism of Action
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine inhibits enzymes by binding to the active site of the enzyme and preventing its activity. It has been shown to bind to the ATP-binding site of protein kinases and the catalytic site of phosphatases. This compound has been shown to be a competitive inhibitor of protein kinases and a non-competitive inhibitor of phosphatases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines by inhibiting the activity of protein kinases such as PKC and MAPK. This compound has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of GSK3. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of MAPK. This compound has also been shown to have neuroprotective effects by inhibiting the activity of PP1 and PP2A.
Advantages and Limitations for Lab Experiments
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has several advantages for lab experiments. It is a potent inhibitor of several enzymes and can be used at low concentrations. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a non-specific inhibitor and can inhibit multiple enzymes. This compound can also have off-target effects and can inhibit enzymes that are not its primary target.
Future Directions
There are several future directions for the use of 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine in scientific research. One direction is to investigate the role of this compound in the regulation of other cellular processes such as autophagy and DNA repair. Another direction is to develop more specific inhibitors of protein kinases and phosphatases using this compound as a lead compound. Finally, this compound can be used in the development of new therapies for cancer and neurodegenerative diseases.
Synthesis Methods
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine can be synthesized using a multi-step process starting from piperidine. The first step involves the protection of the amino group of piperidine using tert-butyloxycarbonyl (BOC) to give BOC-piperidine. The second step involves the introduction of a sulfonyl group to the phenyl ring using trifluoromethanesulfonic anhydride (Tf2O) to give BOC-protected this compound. The final step involves the removal of the BOC group using trifluoroacetic acid (TFA) to give this compound.
Scientific Research Applications
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has been widely used in scientific research as a potent inhibitor of several enzymes. It has been shown to inhibit protein kinases such as protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and glycogen synthase kinase 3 (GSK3). This compound has also been shown to inhibit phosphatases such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This compound has been used in various studies to investigate the role of these enzymes in various cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
1-[2-(trifluoromethylsulfonyl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)19(17,18)11-7-3-2-6-10(11)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZVMMNAYGOPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)

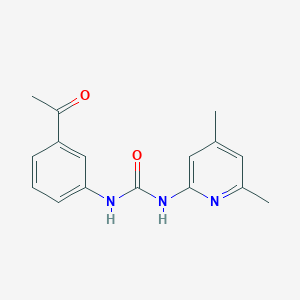
![N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)
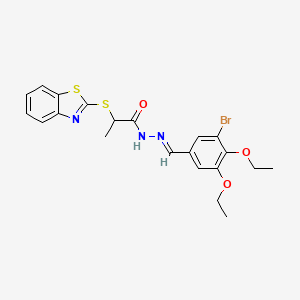
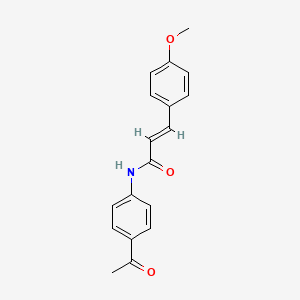

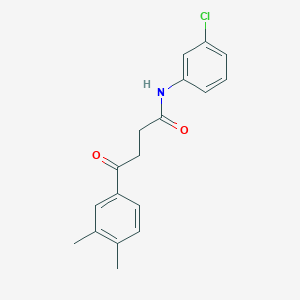
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
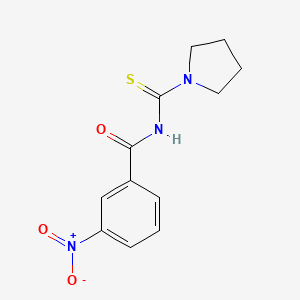
![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)